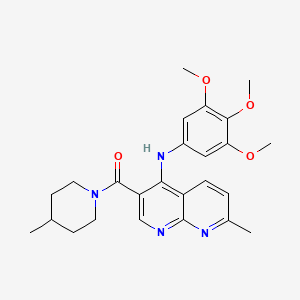

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-15-8-10-29(11-9-15)25(30)19-14-26-24-18(7-6-16(2)27-24)22(19)28-17-12-20(31-3)23(33-5)21(13-17)32-4/h6-7,12-15H,8-11H2,1-5H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWMPCYOBXYGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials often include naphthyridine derivatives, piperidine, and trimethoxybenzene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups, modifying the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties, making it a candidate for drug discovery.

Medicine

In medicine, 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine may be investigated for its therapeutic potential. It could be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties could make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Naphthyridine Derivatives: Compounds with similar core structures, such as 1,8-naphthyridine, may share some properties with 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine.

Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-based drugs, may exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical properties, distinguishing it from other similar compounds.

Biological Activity

The compound 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a complex organic molecule with potential therapeutic applications. Its structure suggests various interactions with biological systems, particularly in the context of neuropharmacology and enzyme inhibition.

Research indicates that this compound may act as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in many neural processes. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Inhibition Potency

The potency of cholinesterase inhibitors is often measured by their IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For example, a related study found that certain compounds exhibited IC50 values ranging from 1.6 g/L to 3.3 g/L against AChE and BuChE respectively . While specific IC50 values for our compound are not detailed in the available literature, its structural similarities to known inhibitors suggest potential for significant activity.

Case Studies and Research Findings

-

Neuroprotective Effects :

- In vitro studies have shown that compounds similar to This compound can protect neuronal cells from oxidative stress and apoptosis. This suggests a role in neuroprotection alongside cholinesterase inhibition.

-

Antimicrobial Activity :

- Some derivatives of naphthyridine compounds have demonstrated antimicrobial properties against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria showed promising results, indicating a broader spectrum of biological activity beyond neuropharmacological applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the naphthyridine core can significantly affect both potency and selectivity for cholinesterase inhibition.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on piperidine | Increased binding affinity to AChE |

| Trimethoxy substitution on phenyl | Enhanced lipophilicity and CNS penetration |

| Naphthyridine core alterations | Varied effects on enzyme selectivity |

Q & A

Q. What cryo-EM or X-ray crystallography strategies are suitable for resolving the compound’s binding mode with a protein target?

- Methodological Answer :

- Co-Crystallization : Soak the compound into pre-formed protein crystals (e.g., kinase domain) at 10 mM concentration .

- Data Collection : Use synchrotron radiation (λ = 0.97 Å) for high-resolution (≤2.0 Å) datasets .

- Density Functional Theory (DFT)-Refined Models : Validate ligand placement in electron density maps using PHENIX or REFMAC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.